D-Glucitol-1,6-13C2
Description
Significance of Stable Isotope Probes in Metabolic Pathway Elucidation
Stable isotope probes are non-radioactive atoms, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), that can be incorporated into metabolites of interest. bitesizebio.com When these labeled compounds are introduced into a biological system, their journey and transformation can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This methodology, often referred to as stable isotope-resolved metabolomics (SIRM) or metabolic flux analysis (MFA), provides a dynamic view of cellular processes that is unattainable with traditional methods that only measure static metabolite concentrations. nih.govgoogle.com
The power of stable isotope tracing lies in its ability to:
Map Novel Metabolic Pathways: By tracking the labeled atoms, researchers can discover previously unknown biochemical routes and connections. pressbooks.pubwikipedia.org
Quantify Metabolic Fluxes: It allows for the measurement of the rate of turnover of metabolites through a specific pathway, providing a quantitative understanding of metabolic activity. plos.orgnih.gov
Identify Nutrient Contributions: Tracers can reveal which nutrients are used to build specific biomolecules. google.com
Elucidate Disease Mechanisms: Altered metabolic pathways are a hallmark of many diseases, including cancer, diabetes, and neurodegenerative disorders. nih.govbiorxiv.org Isotopic tracers are instrumental in identifying these metabolic shifts.
Historical Context and Evolution of 13C-Labeled Metabolite Tracing
The use of isotopic tracers in biochemistry dates back to the mid-20th century with the advent of radioactive isotopes like carbon-14 (B1195169) (¹⁴C). While groundbreaking, the use of radioactive tracers has safety and disposal concerns. The development of sensitive analytical techniques, particularly mass spectrometry and high-field NMR in the latter half of the 20th century, paved the way for the widespread adoption of stable isotopes like ¹³C. nih.gov
The 2000s saw a surge in the application of ¹³C-metabolic flux analysis, driven by advancements in computational modeling and analytical instrumentation. plos.org Initially focused on microbial systems for metabolic engineering, these techniques have been increasingly applied to more complex mammalian systems to study diseases like cancer. plos.orgmdpi.com The choice of tracer is critical, with various specifically labeled glucose molecules, such as [1,2-¹³C₂]glucose and [U-¹³C₆]glucose, being developed to probe different parts of central carbon metabolism with greater precision. nih.govnih.gov While glucose tracers are the most common, the availability of specialized tracers like D-Glucitol-1,6-¹³C₂ allows for a more focused investigation of specific, and often less ubiquitous, metabolic pathways that are nonetheless critical in certain biological contexts.
Interactive Data Tables
Properties of D-Glucitol-1,6-13C2
| Property | Value |
| Synonyms | D-Sorbitol-1,6-13C2 |
| Molecular Formula | C₄¹³C₂H₁₄O₆ |
| Molecular Weight | 184.16 g/mol |
| Appearance | White Solid |
| Storage | 2-8°C Refrigerator |
Key Enzymes in the Polyol Pathway
| Enzyme | Reaction Catalyzed | Cofactor |
| Aldose Reductase | Glucose → Sorbitol | NADPH → NADP⁺ |
| Sorbitol Dehydrogenase | Sorbitol → Fructose | NAD⁺ → NADH |
Research Applications of 13C-Labeled Sorbitol/Glucitol
| Research Area | Organism/System | Key Findings |
| Renal Physiology | Rabbit Renal Papillary Tissue | Demonstrated the synthesis of sorbitol from labeled glucose and fructose, highlighting the role of the polyol pathway. nih.gov |
| Fungal Metabolism | Trichoderma reesei | Used ¹³C-labeling on sorbitol to study in vivo metabolic fluxes and amino acid biosynthesis. plos.org |
| Plant Biology | Jerusalem Artichoke Mitochondria | Developed methods to measure ¹³C₆-sorbitol production to assess sugar alcohol metabolism. nih.gov |
| Diabetic Complications | Rabbit Lenses | Used (1-¹³C) glucose to demonstrate high levels of (1-¹³C) sorbitol accumulation, relevant to cataract formation. arvojournals.org |
Properties
Molecular Formula |
C₄¹³C₂H₁₄O₆ |
|---|---|
Molecular Weight |
184.16 |
Synonyms |
D-Sorbitol-1,6-13C2; Glucarine-1,6-13C2; Esasorb-1,6-13C2; Cholaxine-1,6-13C2; Karion-1,6-13C2; Sionite-1,6-13C2; Sionon-1,6-13C2; |
Origin of Product |
United States |
Advanced Analytical Methodologies for D Glucitol 1,6 13c2 and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and allows for the quantification of isotopic enrichment in specific molecular positions. nih.govnih.govacs.org
13C-NMR Spectroscopic Techniques for Positional Isotope Tracing
Direct 13C-NMR spectroscopy is a fundamental tool for tracing the fate of the 13C label from D-Glucitol-1,6-13C2 as it is metabolized. The natural abundance of 13C is approximately 1.1%, making the signals from enriched compounds readily distinguishable. nih.gov This technique allows for the unambiguous identification of the carbon atoms that have incorporated the 13C label, providing direct evidence of metabolic pathways. nih.govnih.gov
The key advantage of 13C-NMR in this context is its ability to perform positional isotope tracing. By analyzing the 13C chemical shifts and coupling patterns in the spectra of metabolites, researchers can determine the exact location of the 13C atoms. For instance, if this compound is metabolized to fructose, the position of the 13C labels in the resulting fructose molecule can reveal the specific enzymatic reactions that have occurred. This level of detail is crucial for distinguishing between different metabolic routes. The use of specifically labeled precursors like this compound simplifies the resulting spectra compared to uniformly labeled substrates, aiding in the interpretation of metabolic conversions. nih.gov
Key Research Findings from 13C-NMR Studies:
| Finding | Significance |
| Direct observation of label incorporation | Provides unequivocal evidence of the metabolic conversion of the labeled substrate. nih.gov |
| Identification of labeled positions in metabolites | Elucidates the specific enzymatic pathways involved in the metabolism of D-Glucitol. |
| Analysis of isotopomer distribution | Offers insights into the activity of interconnected metabolic pathways and cycles. nih.govnih.gov |
1H-[13C]-NMR Spectroscopy for Enhanced Sensitivity and Temporal Resolution
While 13C-NMR is highly informative, it suffers from relatively low sensitivity due to the low magnetogyric ratio of the 13C nucleus. nih.gov To overcome this limitation, indirect detection methods such as 1H-[13C]-NMR spectroscopy are employed. These techniques, including Heteronuclear Single Quantum Coherence (HSQC), detect the 13C nuclei through their coupling to attached protons (1H). nih.gov Given the much higher sensitivity of the 1H nucleus, this approach offers a significant enhancement in signal-to-noise ratio. nih.gov
This enhanced sensitivity allows for the detection of lower concentrations of 13C-labeled metabolites and enables analyses with higher temporal resolution. researchgate.net This is particularly valuable for tracking the dynamic changes in metabolite concentrations over time, providing a more detailed picture of metabolic fluxes. For example, the rapid conversion of this compound can be monitored in real-time, which is often not feasible with direct 13C detection methods due to the longer acquisition times required.
Quantitative Aspects of NMR-Based this compound and Metabolite Detection
A critical aspect of metabolic tracer studies is the accurate quantification of isotopic enrichment. NMR spectroscopy, when performed under appropriate experimental conditions, can provide highly accurate and precise quantitative data. nih.govresearchgate.net For quantitative 13C-NMR, it is essential to ensure full relaxation of the nuclei between scans and to suppress the Nuclear Overhauser Effect (NOE).
The fractional enrichment of a particular carbon position in a metabolite can be determined by comparing the integrated intensity of the 13C-enriched signal to that of the naturally abundant signal or a known internal standard. wustl.edu This quantitative data is fundamental for metabolic flux analysis, where the rates of metabolic pathways are calculated based on the distribution and incorporation of the isotopic label. Studies using [1,6-13C2]glucose have demonstrated the feasibility of obtaining steady-state enrichment values in plasma, which are crucial for calculating glucose production rates. wustl.edu
Mass Spectrometry (MS)-Based Approaches for Metabolite Profiling
Mass spectrometry is another cornerstone technique in metabolomics, offering exceptional sensitivity and the ability to analyze a wide range of metabolites. nih.govphysoc.org When coupled with chromatographic separation, MS provides a powerful platform for profiling the metabolites of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolite Analysis
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. thermofisher.com Polyols like D-glucitol and its metabolites are typically not volatile enough for direct GC analysis. Therefore, a chemical derivatization step is necessary to increase their volatility and thermal stability. thermofisher.comgcms.cz Common derivatization methods include silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups. mdpi.com
Once derivatized, the metabolites can be separated by gas chromatography based on their boiling points and interactions with the stationary phase. The separated compounds are then introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a hard ionization technique that generates reproducible fragmentation patterns, which are useful for compound identification by comparison to spectral libraries. thermofisher.com The incorporation of 13C from this compound into its metabolites will result in a mass shift in the molecular ion and its fragments, allowing for the clear identification and quantification of labeled species. nih.gov
Typical GC-MS Workflow for this compound Metabolite Analysis:
| Step | Description |
| Sample Extraction | Isolation of metabolites from the biological matrix. |
| Derivatization | Chemical modification (e.g., silylation) to increase volatility. thermofisher.commdpi.com |
| GC Separation | Separation of derivatized metabolites based on their physicochemical properties. |
| MS Detection | Ionization, fragmentation, and detection of metabolites to determine their mass-to-charge ratio and isotopic enrichment. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Profiling
LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds, making it an ideal technique for profiling the polar metabolites of this compound without the need for derivatization. hpst.cznih.gov In LC-MS, metabolites are separated by liquid chromatography before being introduced into the mass spectrometer. Various LC techniques, such as hydrophilic interaction chromatography (HILIC), are effective for retaining and separating highly polar compounds like sugar alcohols and their phosphorylated derivatives. hpst.cznih.gov
Soft ionization techniques, such as electrospray ionization (ESI), are typically used in LC-MS. ESI allows for the ionization of molecules directly from the liquid phase with minimal fragmentation, which is advantageous for preserving the molecular ion and simplifying the interpretation of mass spectra. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can accurately determine the mass of the metabolites, enabling the confident identification of 13C-labeled species based on their precise mass shift. nih.gov
Advantages of LC-MS for this compound Metabolite Profiling:
| Advantage | Description |
| No Derivatization Required | Simplifies sample preparation and avoids potential artifacts from the derivatization process. |
| Broad Metabolite Coverage | Capable of analyzing a wide range of polar metabolites, including sugar phosphates and organic acids. hpst.cz |
| High Sensitivity and Specificity | Enables the detection of low-abundance metabolites and the accurate measurement of isotopic enrichment. nih.gov |
| Soft Ionization | Preserves the molecular ion, facilitating the identification of labeled compounds. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification of Labeled Isotopologues
Tandem mass spectrometry (MS/MS) is a highly sensitive and specific analytical technique crucial for the structural characterization and quantification of isotopically labeled compounds such as this compound and its downstream metabolites. This methodology involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The specific labeling pattern of this compound provides a distinct advantage in MS/MS analysis, as the mass shifts in fragment ions can be used to elucidate metabolic pathways and confirm the positions of the labeled carbon atoms.
Structural Elucidation:
The fragmentation pattern of unlabeled D-Glucitol (sorbitol) in MS/MS typically involves a series of neutral losses, such as water (H₂O). When analyzing this compound, the resulting fragment ions will exhibit a mass shift depending on whether they retain the ¹³C label at the C-1 or C-6 position. For instance, a fragment containing only the C-1 position will have a mass-to-charge ratio (m/z) that is +1 Da higher than the corresponding fragment from unlabeled glucitol. A fragment containing both the C-1 and C-6 carbons would be shifted by +2 Da. By systematically analyzing these mass shifts, the carbon backbone of metabolites can be traced, confirming the metabolic fate of the C-1 and C-6 positions of the original glucitol molecule.
The table below illustrates the expected fragmentation and corresponding mass shifts for this compound compared to its unlabeled counterpart. This allows for precise structural confirmation of the labeled compound and its metabolic derivatives.
| Fragment Description | Unlabeled Fragment Ion (m/z) | Expected this compound Fragment Ion (m/z) | Mass Shift (Da) | Retained Labeled Carbons |
|---|---|---|---|---|
| [M+H]⁺ (Precursor Ion) | 183.0865 | 185.0932 | +2 | C-1, C-6 |
| [M+H-H₂O]⁺ | 165.0759 | 167.0826 | +2 | C-1, C-6 |
| Hypothetical C1-C3 Fragment | X | X+1 | +1 | C-1 |
| Hypothetical C4-C6 Fragment | Y | Y+1 | +1 | C-6 |
| Hypothetical C2-C5 Fragment | Z | Z | 0 | None |
Quantification:
For accurate quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. semanticscholar.orgnih.gov Techniques such as hydrophilic interaction liquid chromatography (HILIC) are often employed to effectively separate highly polar sugar alcohols like glucitol from complex biological matrices. semanticscholar.org
Quantification is typically performed using multiple reaction monitoring (MRM), a highly selective mode of MS/MS analysis. In an MRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This precursor -> product ion transition is highly specific to the target analyte. For this compound, the MRM transitions will be shifted by +2 Da for the precursor ion and by +1 or +2 Da for product ions, depending on the fragment. The application of ¹³C labeled substrates allows for selective measurement by mass spectrometry due to the mass difference of the labeled compounds. semanticscholar.org The use of a stable isotope-labeled internal standard, such as fully labeled D-Sorbitol (U-¹³C₆), is common to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. semanticscholar.orgnih.gov
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|---|
| D-Glucitol (Analyte) | 183.1 | 89.1 | Transition for unlabeled compound |
| This compound (Tracer) | 185.1 | 90.1 | Transition for labeled compound (assuming a C1-C3 or C4-C6 type fragment) |
| D-Sorbitol (U-13C6) (Internal Standard) | 189.1 | 93.1 | Transition for a fully labeled internal standard |
Integration of NMR and MS Data for Comprehensive Metabolic Insights
To gain a complete understanding of metabolic pathways, integrating data from both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a powerful strategy known as Stable Isotope-Resolved Metabolomics (SIRM). nih.gov These two analytical platforms are highly complementary; MS offers superior sensitivity for detecting low-abundance metabolites, while NMR provides detailed structural information, particularly regarding the precise location of isotopic labels within a molecule. nih.govmdpi.comnih.gov This synergy is essential for moving beyond static metabolite measurements to a dynamic view of metabolic fluxes.
The primary strength of MS in isotopic tracer studies is its ability to determine the distribution of isotopologues—that is, molecules that differ only in their isotopic composition. It can readily distinguish between a metabolite with no ¹³C labels (M+0), one label (M+1), two labels (M+2), and so on. nih.gov However, MS alone often cannot differentiate between positional isotopomers (e.g., a metabolite labeled at the C-1 position versus the C-2 position) without complex fragmentation analysis or derivatization strategies. nih.gov
This is where NMR excels. NMR spectroscopy can directly and non-destructively determine the specific position of ¹³C labels within a molecule's carbon skeleton. The presence of a ¹³C atom influences the signals of adjacent nuclei, creating characteristic splitting patterns (J-coupling) that reveal which atoms are bonded to the labeled carbon. This capability is critical for distinguishing between metabolic pathways that may produce the same isotopologue but with different labeling patterns.
The integration of these complementary datasets is fundamental to ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govresearchgate.net In a typical workflow:
MS Data Provides Isotopologue Distribution: High-sensitivity LC-MS/MS analysis quantifies the relative abundance of different isotopologues for numerous metabolites.
NMR Data Provides Positional Information: Detailed NMR analysis of key metabolites provides the fractional enrichment at specific carbon positions.
Computational Modeling: Both datasets are used as inputs for computational models that calculate the rates (fluxes) of reactions throughout a metabolic network. The MS data provides broad constraints on the model, while the NMR data provides fine-grained details that resolve ambiguities and increase the accuracy of the flux calculations. nih.gov
The following table summarizes the complementary strengths of MS and NMR in the analysis of this compound and its metabolites.
| Capability | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|
| Sensitivity | High (picomole to femtomole) | Lower (nanomole to micromole) |
| Isotope Analysis | Measures isotopologue distribution (e.g., M+0, M+1, M+2) | Measures positional isotopomers (e.g., label at C-1 vs. C-6) nih.gov |
| Quantification | Requires isotope-labeled internal standards for best accuracy | Inherently quantitative without the need for identical standards |
| Sample Preparation | Often requires chromatographic separation | Can analyze complex mixtures with minimal preparation isolife.nl |
| Structural Information | Inferred from fragmentation patterns | Provides detailed, unambiguous structural connectivity |
| Primary Role in SIRM | Broad screening of labeling patterns across the metabolome | Deep analysis of labeling patterns in key, abundant metabolites |
By combining these techniques, researchers can achieve a comprehensive and robust analysis of metabolism, leveraging the high sensitivity of MS and the detailed structural insights of NMR to accurately map the flow of carbon from this compound through complex biological networks. nih.govnih.gov
Applications of D Glucitol 1,6 13c2 in Fundamental Metabolic Research
Investigation of Polyol Pathway Dynamics and Intermediates
The polyol pathway is a two-step metabolic route that converts glucose to fructose. wikipedia.org Under normal glycemic conditions, it accounts for only a small fraction of glucose metabolism. nih.govnih.gov However, in hyperglycemic states, such as diabetes, the flux through this pathway can increase significantly, contributing to the pathogenesis of diabetic complications. nih.govresearchgate.net D-Glucitol-1,6-13C2 is instrumental in studying the dynamics of this pathway.
Elucidation of Aldose Reductase and Sorbitol Dehydrogenase Activities in Research Models
The polyol pathway consists of two key enzymes: aldose reductase and sorbitol dehydrogenase. austinpublishinggroup.comencyclopedia.pub
Aldose Reductase (AR): This enzyme catalyzes the first and rate-limiting step, reducing glucose to sorbitol, a reaction that consumes NADPH. encyclopedia.pubnih.gov
Sorbitol Dehydrogenase (SDH): This enzyme catalyzes the second step, oxidizing sorbitol to fructose, a reaction that produces NADH from NAD+. nih.govtaylorandfrancis.com
Stable isotope tracing provides a direct method to quantify the in-vivo activities of these enzymes. When a precursor like D-glucose labeled at the C1 and C6 positions ([1,6-13C2]glucose) is introduced into a research model, the activity of aldose reductase can be determined by measuring the rate of formation and the amount of this compound (labeled sorbitol). nih.gov Subsequently, the activity of sorbitol dehydrogenase is elucidated by tracking the conversion of this labeled sorbitol into fructose, which will also carry the 13C labels at the first and sixth carbon positions. austinpublishinggroup.com This technique allows for a dynamic assessment of enzyme function under various physiological or pathological conditions.
| Enzyme | Reaction | Isotopic Tracer Input | Labeled Product Measured | Metabolic Insight |
|---|---|---|---|---|
| Aldose Reductase (AR) | Glucose + NADPH → Sorbitol + NADP+ | [1,6-13C2]Glucose | This compound | Quantifies the rate of glucose conversion to sorbitol. |
| Sorbitol Dehydrogenase (SDH) | Sorbitol + NAD+ → Fructose + NADH | This compound | [1,6-13C2]Fructose | Quantifies the rate of sorbitol conversion to fructose. |
Tracing Glucose-Sorbitol-Fructose Interconversion
By using specifically labeled glucose, such as [1,6-13C2]glucose, researchers can follow the complete interconversion process from glucose to fructose via the sorbitol intermediate. nih.govnih.gov The appearance of the 13C label in the sorbitol pool confirms the flux of glucose into the polyol pathway. nih.gov The subsequent detection of 13C-labeled fructose demonstrates the complete conversion through the pathway. nih.gov This tracing methodology is crucial for understanding how factors like high glucose concentrations alter the metabolic flux, leading to the accumulation of sorbitol and fructose, which are implicated in cellular stress and damage in diabetic complications. wikipedia.orgnih.gov
Carbon Flux Analysis in Central Carbon Metabolism Using this compound as a Tracer Derivative
Metabolic flux analysis (MFA) with stable isotopes like 13C is a cornerstone technique for quantifying the rates (fluxes) of reactions within the central metabolic network. nih.govmdpi.com While labeled glucose is a common starting tracer, the metabolic fate of this compound can also be followed. Once produced, the labeled sorbitol is converted to [1,6-13C2]fructose. This labeled fructose can then enter central carbon metabolism, and the distribution of its 13C atoms among downstream metabolites provides a detailed map of metabolic activity. nih.govdiva-portal.org
Insights into Glycolysis and Gluconeogenesis Pathways
Fructose enters the glycolytic pathway after being phosphorylated to fructose-6-phosphate. wikipedia.orgbio-rad.com When using this compound as the source tracer, the resulting [1,6-13C2]fructose-6-phosphate is cleaved by aldolase into two three-carbon units: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). bio-rad.com This cleavage results in one labeled and one unlabeled three-carbon molecule, which can be traced to pyruvate and lactate. Analyzing the specific labeling patterns (mass isotopomers) of these downstream products allows for the precise calculation of glycolytic flux. nih.gov Similarly, by tracking the labeled carbons, the reverse flow through gluconeogenesis can also be assessed. researchgate.net
Assessment of Tricarboxylic Acid (TCA) Cycle Activity and Anaplerosis
Furthermore, this method provides insights into anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis. wikipedia.orgnih.gov The specific labeling patterns in metabolites like glutamate (derived from α-ketoglutarate) can distinguish between carbons that entered via acetyl-CoA versus those that entered through anaplerotic pathways, such as the conversion of pyruvate to oxaloacetate. nih.gov
| Metabolic Pathway | Key Labeled Intermediate | Significance of Labeling Pattern |
|---|---|---|
| Glycolysis | Pyruvate, Lactate | Reveals the rate of glucose/fructose breakdown for energy. |
| TCA Cycle | Citrate, Malate, Glutamate | Indicates the rate of oxidative metabolism and mitochondrial respiration. |
| Anaplerosis | Oxaloacetate, Aspartate | Quantifies the replenishment of TCA intermediates for biosynthesis. |
| Pentose (B10789219) Phosphate Pathway | Ribose-5-phosphate | Measures the flux towards nucleotide synthesis and NADPH production. |
Analysis of Pentose Phosphate Pathway (PPP) Flux
The Pentose Phosphate Pathway (PPP) runs parallel to glycolysis and is critical for producing NADPH (for antioxidant defense) and the precursors for nucleotide synthesis. mdpi.com Labeled intermediates from glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate derived from this compound, can enter the non-oxidative branch of the PPP. The complex carbon-shuffling reactions of the PPP result in unique labeling patterns in pentose sugars (like ribose-5-phosphate) and other intermediates. nih.gov Analyzing these patterns allows researchers to quantify the proportion of carbon that is diverted from glycolysis into the PPP, providing a measure of the pathway's activity. nih.govresearchgate.net Different labeled tracers, including those that produce labeled fructose, are essential for resolving the complex and often bidirectional fluxes within the PPP. researchgate.net
Tracer Studies in Diverse Biological Systems
The isotopically labeled compound this compound serves as a powerful tracer to investigate the polyol pathway and its connections to central carbon metabolism in a variety of biological systems. By introducing this labeled sorbitol, researchers can track the fate of the 13C atoms as they are metabolized, providing insights into the activity of this pathway under different physiological and pathological conditions.
Cellular Systems (e.g., Chinese Hamster Ovary (CHO) Cells, Tumor Cell Lines)
In cellular systems, this compound is utilized to probe the metabolic significance of the polyol pathway, which is often upregulated in certain cancer types and can contribute to metabolic reprogramming. When cultured cells, such as Chinese Hamster Ovary (CHO) cells or various tumor cell lines, are incubated with this compound, the labeled sorbitol is taken up and converted to D-fructose by sorbitol dehydrogenase. The resulting 1,6-13C2-fructose can then enter glycolysis, leading to the appearance of 13C labeling in glycolytic intermediates and downstream metabolites.
By analyzing the distribution of the 13C label in metabolites, researchers can quantify the flux through the polyol pathway and its contribution to glucose metabolism. For instance, in cancer cells, this can help elucidate the role of the polyol pathway in providing an alternative route for glucose utilization, particularly under conditions of high glycolytic flux, commonly known as the Warburg effect.
Table 1: Illustrative Research Findings from Tracer Studies in Cellular Systems Using 13C-Labeled Substrates
| Cell Line | 13C-Labeled Tracer | Key Findings | Reference |
|---|---|---|---|
| Pancreatic Cancer Cell Lines | [U-13C]-Glucose | Demonstrated that glutamine is the primary fuel for the TCA cycle, while glucose is directed towards other pathways. | nih.gov |
| Various Cancer Cell Lines | [U-13C6]-Glucose | Tracked the diversion of glucose into glycolysis, the TCA cycle, and the pentose phosphate pathway, revealing metabolic reprogramming. | ckisotopes.com |
| Breast Cancer Cells | [U-13C6]-Glucose | Showed high metabolic plasticity in response to fluctuating nutrient availability, with changes in glycolysis, the TCA cycle, and lactate release. mdpi.com | mdpi.com |
Perfused Organ Systems (e.g., Rat Heart, Hepatocytes)
Perfused organ systems, such as the isolated rat heart or hepatocytes, provide a more physiologically relevant context to study organ-specific metabolism. The use of this compound in these systems allows for the investigation of the polyol pathway's role in organ function and dysfunction.
In the perfused rat heart, for example, this tracer can be used to understand how the polyol pathway is regulated in response to changes in substrate availability or hormonal stimulation. researchgate.netnih.govfrontiersin.org The heart is known to utilize a variety of substrates for energy, and understanding the contribution of the polyol pathway to cardiac metabolism is crucial, especially in conditions like diabetic cardiomyopathy where the pathway is thought to be activated. researchgate.netijpsonline.com
Similarly, in perfused hepatocytes, this compound can be used to study the hepatic metabolism of sorbitol and its conversion to fructose, which can then be channeled into glycolysis or gluconeogenesis. nih.govresearchgate.net This is particularly relevant for understanding the metabolic consequences of high fructose consumption and its link to metabolic diseases.
Table 2: Representative Research Findings from 13C Tracer Studies in Perfused Organ Systems
| Organ System | 13C-Labeled Tracer | Key Findings | Reference |
|---|---|---|---|
| Perfused Rat Heart | [U-13C3](lactate + pyruvate) and/or [1-13C]oleate | Revealed alterations in citrate synthesis and release, and a lower contribution of oleate beta-oxidation in hypertensive rat hearts. nih.gov | nih.gov |
| Isolated Perfused Rat Heart | 13C-labeled substrates | Enabled the study of amino acid metabolism and the citric acid cycle. nih.gov | nih.gov |
| Hepatocytes from Goto-Kakizaki rats | D-[1-13C]fructose, D-[2-13C]fructose, or D-[6-13C]-fructose | Assessed the conversion of fructose to glucose, lactate, and alanine, providing insights into fructose metabolism in a diabetic model. nih.gov | nih.gov |
In Vivo Animal Models (e.g., Mouse Brain, Rat Liver)
In vivo animal models are indispensable for studying the integrated physiological role of the polyol pathway in the whole organism. The administration of this compound to animal models, such as mice or rats, allows for the tracing of sorbitol metabolism in various tissues and organs under normal and disease states.
For instance, in a mouse model of diabetes, this tracer can be used to investigate the increased flux through the polyol pathway in tissues susceptible to diabetic complications, such as the lens, nerves, and kidneys. nih.gov By measuring the 13C enrichment in metabolites extracted from these tissues, researchers can gain a quantitative understanding of the pathway's contribution to the pathogenesis of these complications.
In the mouse brain, the use of 13C-labeled substrates has provided valuable information on neuroenergetics. nih.govmdpi.com While studies with this compound are not yet prevalent, this tracer holds the potential to elucidate the role of the polyol pathway in brain metabolism, which is of interest in the context of neurological disorders.
Table 3: Selected Research Findings from In Vivo 13C Tracer Studies in Animal Models
| Animal Model | Organ/Tissue | 13C-Labeled Tracer | Key Findings | Reference |
|---|---|---|---|---|
| Mouse | Brain | [1,6-13C2]glucose | Allowed for the quantification of metabolic fluxes in neuron-glial metabolism, including the TCA cycle and neurotransmission rate. nih.gov | nih.gov |
| Mouse | Tumor Xenografts | 13C-labeled glucose | Provided information on the pathways operative during a short labeling period and the relative rates of uptake and utilization in different tissues. uky.edu | uky.edu |
| Mouse | Various Organs | 13C-glucose | Identified optimal conditions for in vivo stable isotope labeling experiments to study the TCA cycle. biorxiv.org | biorxiv.org |
Quantitative Metabolic Flux Analysis (MFA) Utilizing this compound-Derived Labeling Data
Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a biological system. ethz.ch When combined with data from this compound tracer experiments, 13C-MFA can provide a detailed and quantitative map of the metabolic fate of sorbitol and its impact on cellular metabolism.
Theoretical Frameworks and Computational Modeling for 13C-MFA
The core of 13C-MFA lies in the development of a computational model that describes the biochemical reaction network of interest and the flow of carbon atoms through this network. nih.gov For a study using this compound, the model would include the reactions of the polyol pathway, glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, along with the specific carbon atom transitions for each reaction.
Several theoretical frameworks can be used for modeling, including:
Isotopomer modeling: This approach tracks the abundance of all possible isotopic isomers (isotopomers) of each metabolite.
Cumomer modeling: A mathematically equivalent but more computationally efficient method that uses a set of cumulative isotopomers.
Elementary Metabolite Units (EMU) framework: A further simplification that significantly reduces the number of variables and equations that need to be solved, making it suitable for large and complex metabolic networks. nih.gov
The choice of framework depends on the complexity of the metabolic network and the specific research question. The experimental data, which consists of the mass isotopomer distributions of key metabolites measured by techniques like mass spectrometry or NMR, is then used to constrain the model. By fitting the model's predictions to the experimental data, the unknown metabolic fluxes can be estimated.
Table 4: Key Steps in Developing a Computational Model for 13C-MFA with this compound
| Step | Description | Considerations for this compound |
|---|---|---|
| 1. Define the Metabolic Network | Identify all relevant biochemical reactions and their stoichiometry. | Include the aldose reductase and sorbitol dehydrogenase reactions, and their connections to glycolysis and other central metabolic pathways. |
| 2. Specify Carbon Atom Transitions | Map the fate of each carbon atom for every reaction in the network. | The 1- and 6-carbons of sorbitol will become the 1- and 6-carbons of fructose, and their subsequent positions in glycolytic intermediates must be traced. |
| 3. Formulate Isotopomer Balance Equations | Write a set of equations that describe the steady-state balance of each isotopomer for every metabolite in the network. | These equations will relate the isotopomer distributions to the unknown metabolic fluxes. |
| 4. Flux Estimation | Use an optimization algorithm to find the set of fluxes that best fit the experimentally measured isotopomer data. | The objective is to minimize the difference between the model-predicted and measured isotopomer distributions. |
Statistical Analysis and Confidence Interval Determination in Flux Estimation
A critical aspect of 13C-MFA is the statistical analysis of the estimated fluxes to ensure their reliability and to determine the confidence with which they are known. nih.govfrontiersin.org Due to the non-linear nature of the isotopomer balance equations and the presence of experimental noise, it is essential to quantify the uncertainty associated with the estimated flux values.
Two common methods for determining confidence intervals in 13C-MFA are:
Profile Likelihood Method: This method involves systematically varying each flux from its optimal value and re-optimizing the remaining fluxes to determine the range of values for which the goodness-of-fit remains acceptable. frontiersin.org
Monte Carlo Simulations: This approach involves generating a large number of simulated datasets by adding random noise to the experimental data. The flux estimation is then performed for each simulated dataset, and the distribution of the resulting flux estimates is used to determine the confidence intervals. nih.gov
Table 5: Comparison of Statistical Methods for Confidence Interval Determination in 13C-MFA
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Profile Likelihood | Evaluates the sensitivity of the sum of squared residuals to variations in individual flux values. frontiersin.org | Computationally efficient and provides accurate confidence intervals for non-linear models. frontiersin.org | Can be complex to implement. |
| Monte Carlo Simulations | Generates a probability distribution of metabolic fluxes by repeatedly solving the flux estimation problem with simulated data. nih.gov | Provides a robust assessment of flux uncertainties and correlations between fluxes. | Computationally intensive, requiring a large number of simulations. |
Methodological Considerations and Challenges in D Glucitol 1,6 13c2 Tracer Studies
Experimental Design for Optimal Isotopic Tracing and Data Quality
The foundation of a successful tracer study using D-Glucitol-1,6-13C2 lies in a well-conceived experimental design aimed at maximizing the quality and information content of the isotopic labeling data. A primary consideration is the selection of the isotopic tracer itself. Doubly 13C-labeled tracers, such as this compound, have been shown to be particularly effective in enhancing the precision of flux estimations. nih.gov In silico simulations and experimental studies have demonstrated that pure, doubly labeled glucose tracers, including the precursor to this compound, can yield significantly better flux precision compared to commonly used mixtures of singly or uniformly labeled tracers. nih.govnih.gov
To ensure optimal data quality, the experimental setup must be meticulously controlled. This includes maintaining a steady metabolic state, as fluctuations in cellular metabolism can complicate the interpretation of labeling patterns. The duration of the labeling experiment is also a critical parameter. It must be sufficient to allow the isotopic label from this compound to incorporate into downstream metabolites and reach an isotopic steady state, where the labeling pattern of metabolites becomes constant over time.
Furthermore, the analytical methodology for measuring the mass isotopomer distributions (MIDs) of key metabolites must be robust and validated. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose. The precision and accuracy of these measurements are paramount for the subsequent flux calculations.
Isotope Dilution and Metabolite Pool Size Effects in Dynamic Systems
In dynamic biological systems, the isotopic enrichment of metabolites is influenced by several factors, prominently isotope dilution and the size of metabolite pools. Isotope dilution occurs when the 13C-labeled tracer, this compound, is mixed with unlabeled endogenous sources of the same or related metabolites. This can arise from the utilization of alternative unlabeled substrates present in the culture medium or the breakdown of intracellular macromolecules. vanderbilt.edu For instance, if cells are utilizing unlabeled amino acids from the medium in addition to glucose-derived carbon, the labeling enrichment in the tricarboxylic acid (TCA) cycle intermediates will be diluted. This dilution effect must be accounted for in the metabolic model to avoid underestimation of fluxes.
Limitations of Single-Tracer Approaches and the Advantage of Parallel Labeling Experiments
While this compound is an informative tracer, a single-tracer approach has inherent limitations in resolving all fluxes within a complex metabolic network with high precision. Different isotopic tracers provide distinct labeling patterns that are more sensitive to specific pathways. For example, the labeling from this compound may be highly informative for glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), but less so for certain anaplerotic or cataplerotic reactions.
To overcome these limitations, parallel labeling experiments have emerged as a powerful strategy. nih.govnih.gov This approach involves conducting multiple experiments under identical conditions, with the only difference being the isotopic tracer used. For instance, a study might compare the labeling patterns from this compound with those from another tracer, such as [1,2-13C2]glucose. The combined analysis of the data from these parallel experiments can dramatically improve the precision and resolvability of a much wider range of metabolic fluxes. nih.govnih.gov
The synergistic effect of using complementary tracers in parallel experiments has been demonstrated to provide a nearly 20-fold improvement in flux precision scores compared to standard single-tracer mixtures. nih.govnih.gov This highlights the significant advantage of parallel labeling in obtaining a more comprehensive and accurate picture of cellular metabolism.
Table 1: Comparison of Single vs. Parallel Tracer Approaches for Flux Precision
| Feature | Single Tracer (e.g., this compound alone) | Parallel Tracers (e.g., this compound and [1,2-13C2]glucose) |
| Flux Resolution | Good for specific pathways (e.g., glycolysis, PPP) but may be limited for others. | High resolution across a broader range of metabolic pathways. |
| Precision Score | Lower, with larger confidence intervals for some flux estimates. | Significantly higher, with tighter confidence intervals for most flux estimates. nih.govnih.gov |
| Experimental Effort | Lower, as only one labeling experiment is required. | Higher, requiring multiple parallel experiments under identical conditions. |
| Data Integration | Simpler, involving the analysis of a single dataset. | More complex, requiring the integration and simultaneous analysis of multiple datasets. |
Data Processing, Interpretation Complexities, and Software Tools for Flux Analysis
The data generated from this compound tracer studies, specifically the mass isotopomer distributions of various metabolites, require sophisticated processing and interpretation to yield meaningful metabolic flux data. The raw analytical data must first be corrected for the natural abundance of 13C and other isotopes.
The interpretation of labeling patterns can be complex. The mass distribution vector (MDV) or mass isotopomer distribution (MID) describes the fractional abundance of each isotopologue of a metabolite. nih.gov Understanding how different pathways contribute to the observed MIDs requires a detailed biochemical network model that accurately represents the atom transitions for each reaction.
To handle these complexities, a variety of software tools have been developed for metabolic flux analysis. ucdavis.eduresearchgate.net These software packages assist in the various stages of a 13C-MFA workflow, from experimental design to flux estimation and statistical analysis.
Table 2: Selected Software Tools for Metabolic Flux Analysis
| Software Tool | Key Features |
| 13CFLUX2 | A high-performance suite for designing and evaluating 13C-labeling experiments and performing flux analysis. Supports large-scale metabolic models. nih.gov |
| FiatFlux | A user-friendly tool for calculating metabolic flux ratios from GC-MS data and estimating absolute intracellular fluxes. nih.gov |
| INCA | A MATLAB-based software for isotopically non-stationary metabolic flux analysis. |
| Metran | Software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis based on the Elementary Metabolite Units (EMU) framework. |
| OpenFlux | An open-source software for modeling and simulation of 13C-based metabolic flux analysis. |
These tools employ numerical algorithms to fit the experimentally measured MIDs to the metabolic model, thereby estimating the intracellular fluxes that best explain the observed labeling patterns. The statistical evaluation of the goodness-of-fit and the calculation of confidence intervals for the estimated fluxes are crucial steps in assessing the reliability of the results.
Emerging Research Frontiers and Future Directions for D Glucitol 1,6 13c2 Applications
Integration with Multi-Omics Data in Systems Biology for Comprehensive Metabolic Understanding
A significant frontier in metabolic research is the integration of data from 13C tracer studies, such as those using D-Glucitol-1,6-13C2, with other high-throughput "omics" datasets, including genomics, transcriptomics, and proteomics. e-enm.orgrsc.orgcreative-proteomics.com This systems biology approach aims to construct a holistic view of cellular function, connecting genetic information and gene expression to the actual metabolic phenotype, which is represented by metabolic fluxes. embopress.org
Metabolomics, particularly when enhanced with stable isotope tracers, provides a functional readout of the physiological state of a cell or organism. embopress.org While transcriptomics and proteomics offer insights into the potential for metabolic activity by quantifying mRNA transcripts and proteins (enzymes), 13C flux analysis directly measures the integrated output of these components—the reaction rates through metabolic pathways. embopress.org Integrating these datasets allows researchers to build more comprehensive models that can reveal how genetic mutations, transcriptional regulation, and post-translational modifications ultimately manifest as changes in metabolic function. creative-proteomics.comnih.gov
For instance, an observed change in the flux through a specific pathway, as measured by this compound tracing, can be correlated with changes in the expression levels of genes encoding the enzymes in that pathway. rsc.org Discrepancies between these datasets can be equally informative, pointing to post-transcriptional or allosteric regulation as key control points. nih.gov This multi-layered analysis is crucial for unraveling the complex regulatory networks that govern metabolism. creative-proteomics.com
| Omics Layer | Information Provided | Role in Integrated Analysis | Example Insight |
|---|---|---|---|
| Genomics | DNA sequence, genetic variants | Provides the genetic blueprint for metabolic enzymes and regulatory proteins. | Identifying a mutation in a gene that correlates with a redirected metabolic flux. |
| Transcriptomics | mRNA abundance | Indicates the level of gene expression for metabolic enzymes. rsc.org | Observing increased mRNA levels for glycolytic enzymes that correspond to higher glycolytic flux. |
| Proteomics | Protein abundance and modifications | Quantifies the abundance of enzymes and their post-translational modifications. rsc.org | Finding that enzyme phosphorylation, not its abundance, correlates with a change in pathway activity. |
| Metabolomics (with 13C Tracers) | Metabolic fluxes (the fluxome) | Provides the ultimate functional readout of the metabolic network's activity. embopress.org | Quantifying the shift of carbon from glycolysis to the pentose (B10789219) phosphate (B84403) pathway under oxidative stress. |
Development of Advanced Computational Models for Enhanced Flux Estimation and Network Analysis
The accuracy and scope of metabolic flux analysis (MFA) are critically dependent on the underlying computational models used to interpret the 13C labeling data. embopress.orgfrontiersin.org A key area of development is the creation of more sophisticated computational frameworks that can handle larger, more complex metabolic networks and integrate diverse datasets. nih.gov
Early MFA models were often limited to central carbon metabolism, but current efforts are focused on genome-scale models that encompass a much broader range of metabolic pathways. embopress.org These large-scale models present significant computational challenges. ethz.ch To address this, new algorithms and software tools are being developed to improve the speed and reliability of flux calculations. nih.govacs.org
Recent advancements include:
Machine Learning Integration: Machine learning algorithms are being incorporated into flux analysis workflows to improve predictive accuracy and handle the complexity of large datasets. nih.govacs.org These approaches can identify patterns in labeling data that may not be apparent with traditional methods and can help refine metabolic network models. nih.gov
Standardized Modeling Languages: The development of universal modeling languages, such as FluxML, facilitates the exchange and reproduction of 13C-MFA models and data between different research groups and software platforms. frontiersin.org This standardization is crucial for improving the reproducibility and collaborative nature of metabolic research.
User-Friendly Software Platforms: A growing number of software tools are becoming available to make 13C-MFA more accessible to researchers who are not specialists in computational modeling. oup.com Platforms like Escher-Trace, IsoCor, and others provide graphical user interfaces and streamlined workflows for data correction, analysis, and visualization. escholarship.orgbohrium.comresearchgate.netnih.gov
| Computational Advancement | Description | Impact on Flux Analysis |
|---|---|---|
| Machine Learning Frameworks | Utilize algorithms to learn from data, identify complex patterns, and predict flux distributions. nih.govacs.org | Improves prediction accuracy, reduces computation time, and enables high-throughput metabolic phenotyping. nih.govacs.org |
| Standardized Modeling Languages (e.g., FluxML) | Creates a common format for describing 13C-MFA models, including reaction stoichiometry and atom transitions. frontiersin.org | Enhances model sharing, reproducibility, and collaboration across different software tools and labs. frontiersin.org |
| Advanced Data Correction Software (e.g., IsoCor) | Provides algorithms to correct raw mass spectrometry data for natural isotope abundance. escholarship.org | Increases the accuracy of labeling measurements, which is fundamental for precise flux calculations. |
| Integrated Visualization Tools (e.g., Escher-Trace) | Web-based applications that allow researchers to visualize isotope tracing data directly on metabolic pathway maps. escholarship.orgbohrium.comresearchgate.net | Facilitates the biological interpretation of complex labeling data by providing clear pathway context. escholarship.org |
Novel Applications in Tissue-Specific and Spatially Resolved Metabolic Research
A major limitation of traditional metabolomics and flux analysis is that biological tissues are treated as homogeneous mixtures. This approach averages out the metabolic behavior of different cell types and regions within the tissue, masking significant spatial heterogeneity. researchgate.net A groundbreaking research frontier is the development of methods that provide spatial resolution to metabolic studies, allowing researchers to map metabolic activity within the intricate architecture of a tissue. researchgate.netnih.gov
The combination of stable isotope tracers like this compound with advanced imaging techniques is central to this effort. Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules in a tissue section by collecting mass spectra from thousands of individual spots. researchgate.netnih.gov When applied to a tissue that has been supplied with a 13C tracer, MSI can visualize the distribution of not only the original metabolites but also their newly synthesized, 13C-labeled isotopologues. nih.govnih.gov This allows for the creation of "metabolic activity maps," revealing which pathways are active in specific anatomical regions. nih.gov
Another promising technique is hyperpolarized 13C magnetic resonance imaging (MRI), which dramatically increases the sensitivity of detecting 13C-labeled metabolites in vivo. acs.orgbridge12.com This non-invasive method allows for the real-time tracking of the metabolic fate of an injected 13C tracer, providing dynamic, spatially resolved information on metabolic fluxes in living organisms. acs.orgbridge12.com These approaches are revealing profound differences in metabolism between distinct tissue regions, such as different zones of the kidney or between a tumor and its surrounding microenvironment. nih.govchemrxiv.org
Enhancements in Synthetic Methodologies for Precise Isotope Positioning and Higher Purity
The foundation of any 13C tracer study is the isotopically labeled molecule itself. The accuracy of the experimental results depends directly on the precise placement of the 13C atoms and the chemical and isotopic purity of the tracer. acs.org Therefore, continuous innovation in the chemical synthesis of labeled compounds is essential for advancing the field of metabolic research.
The goal of synthetic chemistry in this area is to develop versatile, efficient, and cost-effective methods for producing a wide range of tracers with specific labeling patterns. rsc.org For a molecule like D-Glucitol, this means being able to place 13C atoms at any desired position, such as the 1 and 6 positions in this compound. This allows researchers to design experiments that can probe specific questions about pathway activity. For example, using positionally labeled glucose can help resolve fluxes through alternate pathways like the pentose phosphate pathway versus glycolysis. youtube.com
Recent advancements focus on:
Site-Selective Labeling: Developing new catalytic methods and synthetic routes that allow for the introduction of a 13C label at a specific, predetermined carbon atom in a complex molecule. rsc.orgnih.gov
High-Purity Purification: Improving purification techniques to ensure that the final labeled compound is free from unlabeled or incorrectly labeled contaminants, which could otherwise confound the interpretation of experimental results. acs.org
The development of robust synthetic methodologies not only provides the essential tools for current metabolic research but also enables the creation of novel tracers to explore new aspects of metabolic networks.
Q & A
Basic Questions
Q. What analytical techniques are recommended to confirm the isotopic purity and structural integrity of D-Glucose-1,6-13C2 prior to metabolic tracing experiments?
- Isotopic purity (≥99 atom % 13C) and structural integrity should be verified using 13C nuclear magnetic resonance (NMR) to confirm labeling at positions 1 and 6. Liquid chromatography-mass spectrometry (LC-MS) further validates chemical stability and isotopic distribution. These steps minimize experimental noise in downstream metabolic flux analyses .
Q. How should researchers handle and store D-Glucose-1,6-13C2 to ensure stability during long-term experiments?
- Store at +4°C in airtight, moisture-free containers to prevent hydrolysis or isotopic exchange. Short-term shipping at room temperature is acceptable, but prolonged exposure to humidity or heat must be avoided. Neat (undiluted) formats are preferred for storage .
Q. What safety protocols are essential when handling 13C-labeled glucose in laboratory settings?
- While non-radioactive, follow standard chemical safety: use PPE (gloves, lab coats), handle powders in fume hoods, and adhere to institutional waste guidelines. Document isotopic content for regulatory compliance .
Advanced Research Questions
Q. How can dual-infusion protocols with [1,6-13C2]glucose and [1,2-13C2]acetate improve compartment-specific metabolic modeling in brain studies?
- Co-infusion leverages distinct isotopomer patterns: [1,6-13C2]glucose labels neuronal TCA cycles (singlet signals in glutamate-C4), while [1,2-13C2]acetate enriches astrocytic metabolites (doublets in glutamine-C4). Cumomer-based metabolic models deconvolve these signals, enabling precise estimation of neuronal vs. glial fluxes in glutamate-glutamine cycling .
Q. What statistical methods address undetectable glutamine-C4 in nerve terminals during [1,6-13C2]glucose infusion?
- For data below detection limits (e.g., Gln-C4 in nerve terminals), use Bayesian inference to model missing values or apply non-parametric tests (e.g., Kruskal-Wallis) to compare 13C enrichment across compartments. Sensitivity analyses validate robustness against measurement uncertainties .
Q. How does time-resolved 13C MRS with [1,6-13C2]glucose reveal metabolic adaptations in cancer cells?
- Dynamic 13C MRS tracks 13C incorporation into lactate, glutamate, and fatty acids over hours. In DB-1 melanoma cells, this method quantified increased glycolytic flux under hypoxia, with kinetic models estimating transporter affinity (Km) and maximum velocity (Vmax) .
Q. What are the limitations of using [1,6-13C2]glucose alone for quantifying astrocyte-neuron interactions?
- Single-infusion primarily labels neuronal metabolism, potentially underestimating astrocytic contributions. Combining with [2-13C]acetate resolves this but requires advanced computational tools (e.g., positional isotopomer modeling) to deconvolve overlapping signals .
Q. Why use position-specific 13C labeling (e.g., 1,6-13C2) over uniformly labeled glucose (U-13C6) in flux analysis?
- Position-specific labeling simplifies isotopomer analysis by reducing spectral overlap. For example, 1,6-13C2 isolates glycolysis and pentose phosphate pathway fluxes, avoiding confounding signals from uniformly labeled substrates .
Methodological Notes
- Isotopomer Analysis : Use 13C-NMR or gas chromatography-MS (GC-MS) to resolve multiplet structures (e.g., singlet vs. doublet signals) for pathway discrimination .
- Kinetic Modeling : Fit time-resolved MRS data to ordinary differential equation (ODE) models to estimate metabolic rates (e.g., TCA cycle turnover) .
- Quality Control : Validate isotopic purity during synthesis using isotope ratio mass spectrometry (IRMS) to ensure ≥99% 13C enrichment at targeted positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
